N-(Propargyl-PEG4)-Biocytin
Overview
Description
“N-(Propargyl-PEG4)-N-bis(PEG4-acid)” is a non-cleavable linker for bio-conjugation that contains an Alkyne group and a COOH/Carboxylic Acid group linked through a linear PEG chain .
Synthesis Analysis
The synthesis of propargyl derivatives has seen significant progress in the last decade. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Molecular Structure Analysis
The molecular formula of “Propargyl-PEG4-acid” is C12H20O6 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis
The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
The molecular weight of “Propargyl-PEG4-acid” is 260.28 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 .Scientific Research Applications
Neuroanatomical Tracing
Biocytin, a key component of N-(Propargyl-PEG4)-Biocytin, is highly valuable in neuroanatomical studies. It can be used for anterograde neuroanatomical tract-tracing in various animal models. This process involves injecting biocytin into the brain and visualizing neuronal pathways using avidin-conjugated labels. The method is effective in both light and electron microscopic levels, providing detailed insights into the neuronal architecture and connectivity (King, Louis, Hunter, & Walker, 1989) (McDonald, 1992).
Targeted Drug Delivery
N-(Propargyl-PEG4)-Biocytin has applications in targeted drug delivery, particularly in cancer therapy. A study demonstrated the development of a drug delivery system with tumor selectivity by using a biotin-PEG polymer. The system involves a functional accessory that can form a structure to hide targeting biotin ligands, which are then exposed upon illumination for targeted delivery (Yuan, Zhao, Yi, Zhuo, & Li, 2014).
Diagnostic and Therapeutic Applications
The combination of biotin and PEG in N-(Propargyl-PEG4)-Biocytin is effective for diagnostic and therapeutic applications. Gold nanoparticle probes based on biotin-PEG have been synthesized for the detection of biomarkers in clinical diagnosis. These probes facilitate the simultaneous identification of multiple classes of biomarkers, which is crucial for early-stage disease detection (Scott, Garimella, Calabrese, & Mirkin, 2017).
Surface Plasmon Resonance Sensing
A reactive poly(ethylene glycol) layer, which is a component of N-(Propargyl-PEG4)-Biocytin, has been used to achieve specific surface plasmon resonance sensing with a high signal-to-noise ratio. This technique minimizes nonspecific adsorption, enhancing the accuracy and sensitivity of biological assays (Uchida, Otsuka, Kaneko, Kataoka, & Nagasaki, 2005).
Biomaterial Development
N-(Propargyl-PEG4)-Biocytin can be used in developing biomaterials for implantable applications. For instance, chitosan, a biopolymer, has been explored for its use in drug delivery, wound healing, and tissue engineering. Its modification with PEG enhances its biocompatibility and functionality (Khor & Lim, 2003).
Future Directions
properties
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N4O9S/c1-2-12-38-14-16-40-18-19-41-17-15-39-13-10-25(34)30-21(27(35)36)7-5-6-11-29-24(33)9-4-3-8-23-26-22(20-42-23)31-28(37)32-26/h1,21-23,26H,3-20H2,(H,29,33)(H,30,34)(H,35,36)(H2,31,32,37)/t21-,22-,23-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPRUAQKQUEPCX-HZLPDVBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCOCCOCCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N4O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099866 | |
Record name | 7,10,13,16-Tetraoxa-3-azanonadec-18-ynoic acid, 2-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-4-oxo-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201099866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Propargyl-PEG4)-Biocytin | |
CAS RN |
2055042-71-0 | |
Record name | 7,10,13,16-Tetraoxa-3-azanonadec-18-ynoic acid, 2-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-4-oxo-, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055042-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,10,13,16-Tetraoxa-3-azanonadec-18-ynoic acid, 2-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-4-oxo-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201099866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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